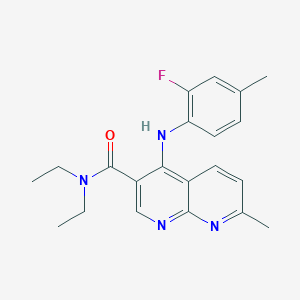

![molecular formula C13H14ClNO B2499459 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1184020-48-1](/img/structure/B2499459.png)

1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various chlorophenyl-containing compounds has been explored in several studies. For instance, a novel synthetic route was developed for a compound with a 3,4-dichlorophenyl moiety, highlighting a dynamic process due to nitrogen inversion, which was identified by NMR spectroscopy . Another study achieved the one-pot synthesis of enaminones, including (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, through a three-component reaction involving p-chloroacetophenone, DMFDMA, and secondary amines such as pyrrolidine, which yielded the target compounds quantitatively without the need for column purification . Additionally, a penta-substituted pyrrole derivative was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite .

Molecular Structure Analysis

The molecular structure of these chlorophenyl compounds has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction was used to study the structure of a 4-chlorophenacyl derivative, revealing differences in the dihedral angle between the phenyl and heterocycle planes . Similarly, the structure of a benzyl-4-(4-chlorophenyl) pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT) calculations, have been performed to predict spectral and geometrical data, showing high correlations with experimental data .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied to some extent. For example, the corrosion inhibition of a pyrrole derivative on steel surfaces was investigated, demonstrating the compound's ability to block active sites . However, detailed analyses of other chemical reactions involving the specific compound "1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one" are not provided in the given papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds have been explored, particularly in the context of their electro-optic properties. A chalcone derivative exhibited significant electro-optic properties, with a HOMO-LUMO gap of approximately 4 eV and high static and dynamic polarizability, suggesting potential applications in optoelectronic device fabrications . The nonlinear optical properties of the same molecule were also studied, showing transparency in the visible range and potential as an organic NLO material . The antibacterial and antifungal activities of some pyrrole derivatives have been evaluated, indicating their biological relevance .

科学的研究の応用

Medicinal Chemistry Applications

- Development of Antithrombotic Drugs: The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, involves compounds closely related to 1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one. This highlights the importance of chlorophenyl and related structures in the development of significant therapeutic agents (A. Saeed et al., 2017).

Environmental Science Applications

- Understanding the Environmental Impact of Chlorophenols: Studies on chlorophenols, which share a component of the target molecule's structure, focus on their origin, environmental distribution, and potential for forming more hazardous compounds such as dioxins. This research is crucial for assessing the environmental risk of chlorophenyl-containing compounds and developing strategies for their management (Yaqi Peng et al., 2016).

Synthetic Methodology Applications

- Versatility of Pyrrolidine in Drug Discovery: Pyrrolidine, a core part of the compound , is widely utilized in medicinal chemistry due to its ability to introduce stereochemistry and explore pharmacophore space efficiently. Research on bioactive molecules containing the pyrrolidine ring demonstrates the scaffold's utility in developing compounds with selective biological activities (Giovanna Li Petri et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[2-(2-chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-2-13(16)15-9-5-8-12(15)10-6-3-4-7-11(10)14/h2-4,6-7,12H,1,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBMFHWSJXILC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC1C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

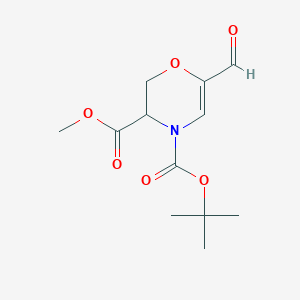

![(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2499376.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)

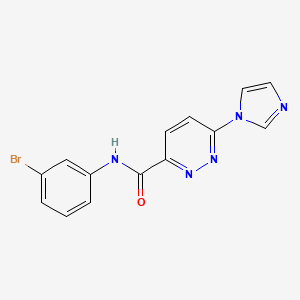

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)

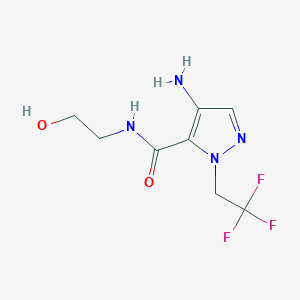

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)